molecular formula C21H23N3O5S B2664261 ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1351581-70-8

ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2664261
CAS No.: 1351581-70-8
M. Wt: 429.49
InChI Key: NZEFXEDYCJYORW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a synthetic compound with potential biological activities. The structure of this compound suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, morpholine moiety, and an ester functional group. The presence of these functional groups may contribute to its biological activity by facilitating interactions with specific enzymes or receptors.

Research indicates that compounds similar to this compound often act through several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may interact with specific receptors in the body, altering signaling pathways that regulate cell function.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress and potentially preventing cellular damage.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms proposed include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through interference with angiogenesis.

Antimicrobial Effects

Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes. Specific studies have reported:

StudyOrganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A study investigating the effects of a related thiazole derivative showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The study concluded that the compound induced apoptosis through the activation of caspase pathways.
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

ethyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-2-29-20(27)14-8-9-16-18(14)22-21(30-16)23-19(26)15-11-28-12-17(25)24(15)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEFXEDYCJYORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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